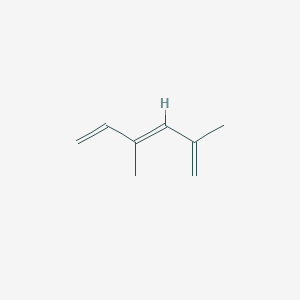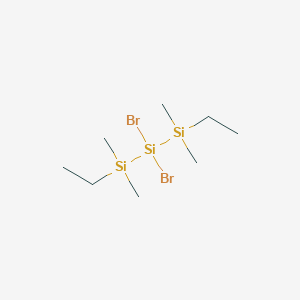
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane is an organosilicon compound characterized by the presence of bromine and silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane typically involves the reaction of trisilane derivatives with brominating agents. One common method includes the bromination of 1,3-diethyl-1,1,3,3-tetramethyltrisilane using bromine or other brominating reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1,3-diethyl-1,1,3,3-tetramethyltrisilane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the silicon atoms can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly used.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Formation of various substituted trisilane derivatives.
Reduction: Formation of 1,3-diethyl-1,1,3,3-tetramethyltrisilane.
Oxidation: Formation of silanols or siloxanes.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of complex organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biology and Medicine: Potential use in the development of silicon-based drugs or biomaterials.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane involves the interaction of its bromine and silicon atoms with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the silicon atoms can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dibromo-1,1,3,3-tetramethyltrisilane
- 2,2-Dibromo-1,1,3,3-tetramethyltrisilane
- 1,3-Diethyl-1,1,3,3-tetramethyltrisilane
Uniqueness
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane is unique due to the presence of both bromine and ethyl groups, which impart distinct reactivity and properties compared to other similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and applications.
Propiedades
Número CAS |
110209-63-7 |
|---|---|
Fórmula molecular |
C8H22Br2Si3 |
Peso molecular |
362.32 g/mol |
Nombre IUPAC |
dibromo-bis[ethyl(dimethyl)silyl]silane |
InChI |
InChI=1S/C8H22Br2Si3/c1-7-11(3,4)13(9,10)12(5,6)8-2/h7-8H2,1-6H3 |
Clave InChI |
PKYJQAVHTSMDHN-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C)(C)[Si]([Si](C)(C)CC)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



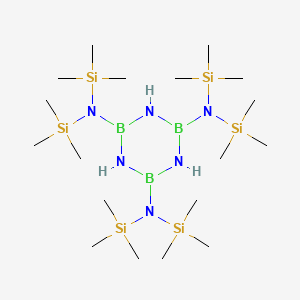
![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)
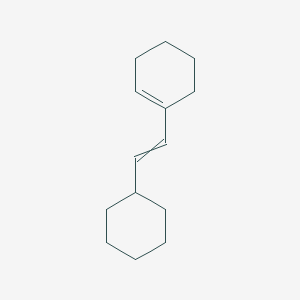

![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
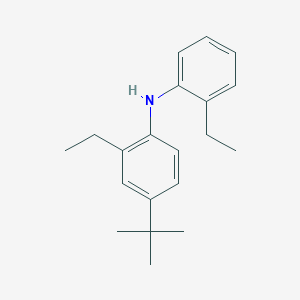
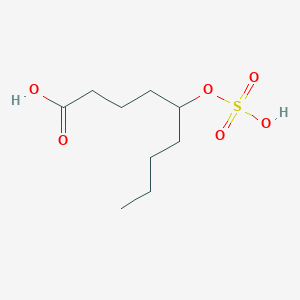
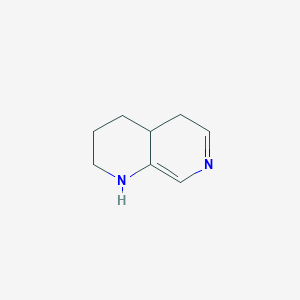
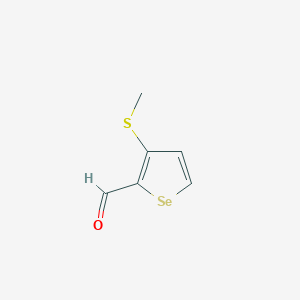
![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)

